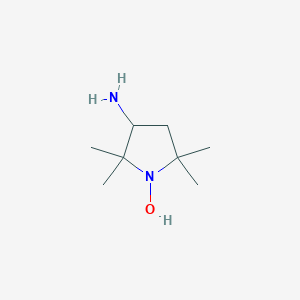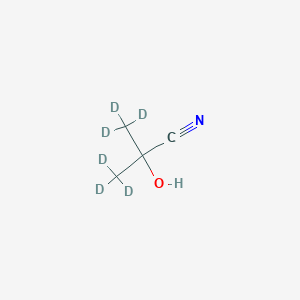
2-氯-N-(2-氯-4-甲基吡啶-3-基)烟酰胺
描述
Synthesis Analysis
The synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide and its analogues often involves multistep chemical reactions, including cyclisation processes and the use of catalysts at room temperature. For example, its coupling with cyclopropylamine in the presence of CuCl at room temperature, followed by cyclization under basic conditions, leads to the production of significant yields of the compound, highlighting an efficient synthetic route for related pharmaceutical agents (Hu Yong-an, 2012).
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide and its derivatives has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These analyses reveal detailed insights into the molecular conformation, crystal packing, and the nature of intermolecular interactions, which are critical for understanding the compound's chemical reactivity and properties. For instance, the structural analysis of related nicotinamide derivatives demonstrates various hydrogen bonding interactions and molecular conformations that influence the compound's chemical behavior (Elisa L. Fernandes et al., 2006).
Chemical Reactions and Properties
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide participates in a range of chemical reactions, including cyclisation and coupling reactions, which are pivotal for its synthesis and applications in medicinal chemistry. The compound's reactivity is influenced by its molecular structure, particularly the presence of chloro and nicotinamide groups, which enable it to undergo various transformations. These chemical reactions are fundamental to exploring the compound's utility in synthesizing more complex molecules (A. Kamal et al., 2014).
Physical Properties Analysis
The physical properties of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, including melting point, solubility, and crystalline form, are essential for its handling and application in various chemical processes. These properties are determined through analytical methods such as thermal analysis and solubility tests, providing insights into the compound's stability and behavior under different conditions. Research on related nicotinamide compounds offers a basis for understanding these physical characteristics and their implications for practical applications (A. Lemmerer et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, such as its reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for its utilization in chemical synthesis and pharmaceutical development. Studies on its chemical behavior reveal the compound's versatility and potential as a building block for the synthesis of biologically active molecules, highlighting its importance in research and development efforts in the chemical and pharmaceutical industries (Shen Ying-zhong, 2009).
科学研究应用
辅酶模型中的电荷转移相互作用:该化合物用于研究辅酶模型中的电荷转移相互作用。这项研究在 S. Shifrin (1965) 在 Biochimica et Biophysica Acta 中发表的题为“辅酶模型电荷转移相互作用的系统检查”的论文中进行了详细介绍 (Shifrin, 1965)。
基于尼古丁的杀虫剂的开发:该化合物作为基于尼古丁的杀虫剂开发的中间体,如杨毅(2005)在化学技术市场中发表的“3-甲基吡啶衍生物的应用和技术开发”中所讨论的 (Yi, 2005)。
化学生物学中的超分子结构:它用于在化学生物学中具有潜在应用的超分子结构中,如 M. D. de Souza 等人在 Acta Crystallographica Section C 中发表的“三种异构 2-氯-N-(硝基苯基)烟酰胺的超分子结构”中所述 (de Souza 等,2005)。
铜(II)配合物的合成:该化合物被用作合成铜(II)配合物的超分子试剂。J. Halaška 等人在 Monatshefte für Chemie - Chemical Monthly 中发表的研究“铜(II)卤代苯甲酸盐与烟酰胺在氢键网络中的超分子组装”详细阐述了这一应用 (Halaška 等,2018)。
对单子叶杂草的除草活性:源自烟酸的 N-(芳氧甲基)-2-氯烟酰胺表现出除草活性,如 Chen Yu 等人在《农业与食品化学杂志》中发表的研究“源自烟酸的新型 N-(芳氧甲基)-2-氯烟酰胺的合成、晶体结构、除草活性和 SAR 研究”中所示 (Yu 等,2021)。
尿毒症毒素研究:烟酰胺的主要代谢物 2PY 被研究为一种尿毒症毒素及其在尿毒症中抑制聚 (ADP-核糖) 聚合酶-1 活性的潜力,如 A. Lenglet 等人在《毒素》中发表的“N-甲基-2-吡啶酮-5-甲酰胺 (2PY)—烟酰胺的主要代谢物:对一种古老的尿毒症毒素的更新”中所报道的 (Lenglet 等,2016)。
安全和危害
The compound should be handled with care to avoid dust formation. It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
属性
IUPAC Name |
2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c1-7-4-6-16-11(14)9(7)17-12(18)8-3-2-5-15-10(8)13/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCHGYJPZGYMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439718 | |
| Record name | 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133627-46-0 | |
| Record name | 2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)









